

Application of Gene Therapy in Adult Patients with Severe Hemophilia A

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

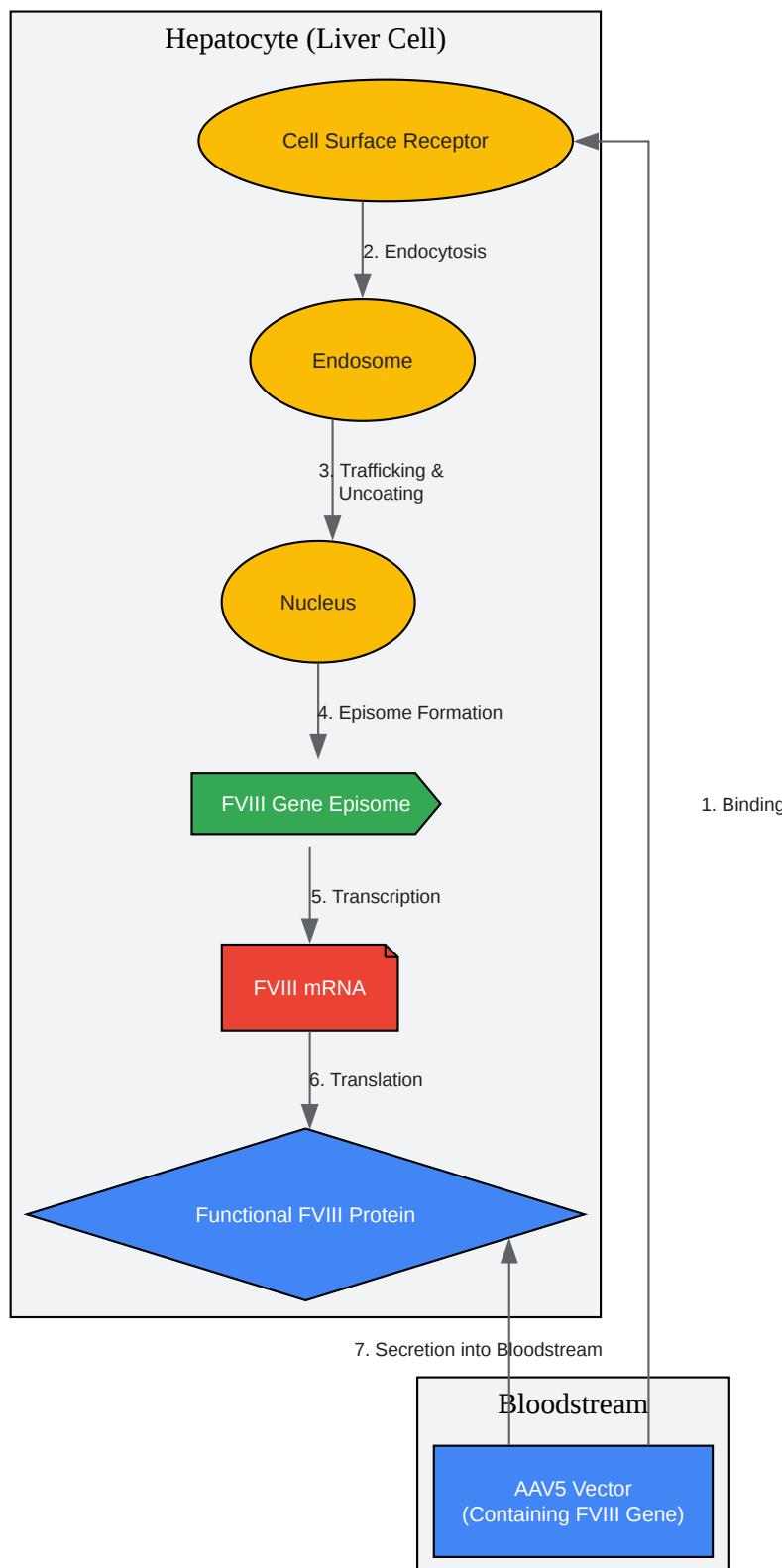
Introduction

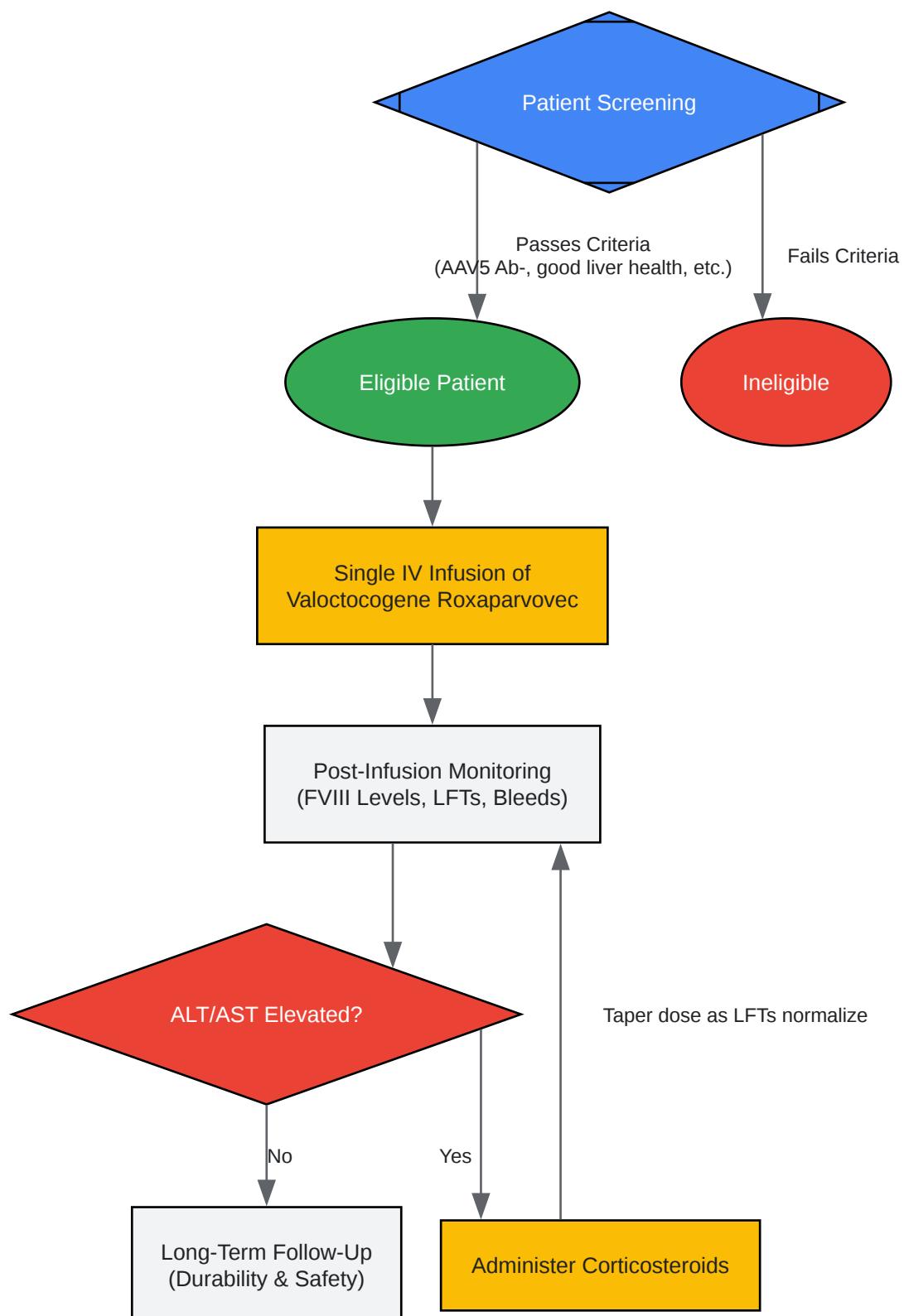
Hemophilia A is an X-linked genetic disorder characterized by a deficiency or dysfunction of coagulation Factor VIII (FVIII), leading to spontaneous and prolonged bleeding episodes. The standard of care has traditionally involved prophylactic infusions of FVIII concentrates. However, recent advancements in gene therapy have introduced a transformative therapeutic approach. This document provides detailed application notes and protocols for the use of adeno-associated virus (AAV)-mediated gene therapy in adult patients with severe Hemophilia A, with a primary focus on Valoctocogene Roxaparvovec (Roctavian), the first gene therapy approved for this indication in several jurisdictions.^[1] This therapy works by delivering a functional copy of the FVIII gene to the patient's liver cells, enabling endogenous FVIII production and potentially reducing or eliminating the need for routine prophylaxis.^[2]

Mechanism of Action: AAV-Mediated FVIII Gene Delivery

The foundational principle of this gene therapy is the use of a non-replicating adeno-associated virus (AAV) vector to deliver a functional copy of the FVIII gene to hepatocytes.^[2] The AAV vector, specifically AAV5 for Valoctocogene Roxaparvovec, is administered as a single intravenous infusion.^[1] The vector targets and enters the liver cells, where the viral capsid

uncoats, and the single-stranded DNA genome containing the FVIII gene is delivered to the nucleus. Inside the hepatocyte nucleus, the vector genome is converted into a double-stranded transcriptionally active episome, which serves as a template for the continuous production of FVIII.^[3] This newly synthesized FVIII is then secreted into the bloodstream, restoring hemostatic function.^[3]



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